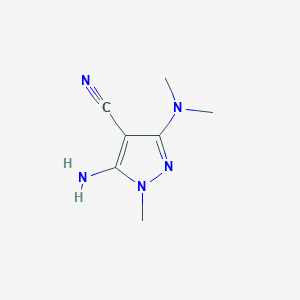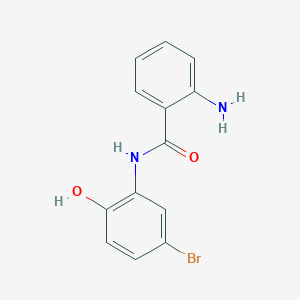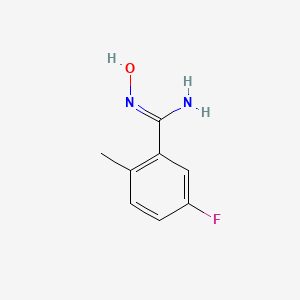![molecular formula C11H12N2O2 B13285469 3-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13285469.png)
3-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid is an organic compound with the molecular formula C11H12N2O2 This compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 4-position and an amino group at the 3-position, which is further substituted with a pent-3-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino Group:
Substitution with Pent-3-yn-1-yl Group: The amino group is then reacted with pent-3-yn-1-yl halide under basic conditions to form the desired substitution.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce pyridine-4-methanol derivatives.
Scientific Research Applications
3-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The pent-3-yn-1-yl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the amino and pent-3-yn-1-yl groups, resulting in different chemical properties.
3-Aminopyridine: Contains an amino group but lacks the carboxylic acid and pent-3-yn-1-yl groups.
Pent-3-yn-1-ylamine: Contains the pent-3-yn-1-yl group but lacks the pyridine ring and carboxylic acid group.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(pent-3-ynylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-4-6-13-10-8-12-7-5-9(10)11(14)15/h5,7-8,13H,4,6H2,1H3,(H,14,15) |
InChI Key |
HUUCAPHIKCDCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCNC1=C(C=CN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde](/img/structure/B13285405.png)



![3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13285415.png)

![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate](/img/structure/B13285426.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13285440.png)



